N-4-Methoxyphenylretinamide-13C,d3
Description
N-4-Methoxyphenylretinamide-13C,d3 is a deuterated and carbon-13 isotopically labeled derivative of retinamide, a class of compounds structurally related to retinoic acid. This compound incorporates stable isotopes (¹³C and deuterium) at specific positions, enhancing its utility in pharmacokinetic, metabolic tracing, and mass spectrometry studies. It is commercially available for research purposes, as noted in product catalogs .
Properties
Molecular Formula |
C₂₆¹³CH₃₂D₃NO₂ |
|---|---|
Molecular Weight |
409.58 |
Synonyms |
N-(4-Methoxyphenyl)-all-trans-retinamide-13C,d3; N-(4-Methoxyphenyl)retinamide-13C,d3; N-(p-Methoxyphenyl)retinamide-13C,d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
- Structure : This retinamide derivative features an ethoxycarbonyl group (‑COOEt) attached to the phenyl ring, contrasting with the methoxyphenyl (‑OCH₃) group in N-4-Methoxyphenylretinamide-13C,d3.
- Molecular Formula: C₂₉H₃₇NO₃ (MW: 447.61) vs. the target compound’s likely formula (C₂₅H₂₈D₃¹³CNO₂, estimated MW: ~390–400).
- Applications: Used in immunoregulation research, particularly related to COVID-19, highlighting retinamides’ role in modulating immune responses .
Retinoic Acid Derivatives
Retinoic acid derivatives, such as all-trans retinoic acid (ATRA), share a common polyene backbone but lack the methoxyphenyl or isotopic modifications. These compounds are primarily used in oncology (e.g., acute promyelocytic leukemia) and dermatology, whereas isotopically labeled retinamides like this compound are tailored for mechanistic studies rather than direct therapeutic use.
Comparison with Isotopically Labeled Analogs
N-Methyl-d3-acetamide
Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- Functional Groups : Contains methoxy and acetamido groups, similar to the methoxyphenyl and retinamide moieties in the target compound.
- Physical Properties : Melting point 153–155°C, suggesting that this compound may exhibit comparable thermal stability .
Data Table: Key Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight | Isotopic Labeling | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound | C₂₅H₂₈D₃¹³CNO₂ (est.) | ~390–400 | ¹³C, d3 | Methoxyphenyl, retinamide | Metabolic tracing, LC-MS |
| 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide | C₂₉H₃₇NO₃ | 447.61 | None | Ethoxycarbonyl, retinamide | Immunoregulation research |
| N-Methyl-d3-acetamide | CD₃CONHCD₃ | 79.13 | d3 (98 atom%) | Acetamide | NMR/LC-MS internal standard |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C₁₁H₁₂ClNO₄ | 257.66 | None | Methoxy, acetamido | Synthetic intermediate |
Research Implications and Gaps
- Structural-Activity Relationship (SAR) : The methoxyphenyl group in this compound may enhance lipophilicity compared to ethoxycarbonyl derivatives, influencing cell membrane permeability .
- Isotopic Labeling : The ¹³C and deuterium labels enable precise tracking of metabolic pathways, a feature critical for elucidating retinamide pharmacokinetics .
- Synthesis Challenges: Limited data on the synthesis of isotopically labeled retinamides necessitate further exploration of methods like those used for (R)-13 (71% yield via acid catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
